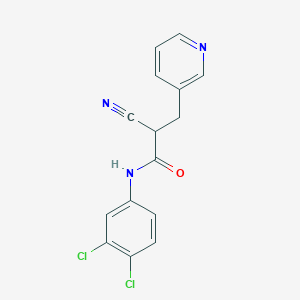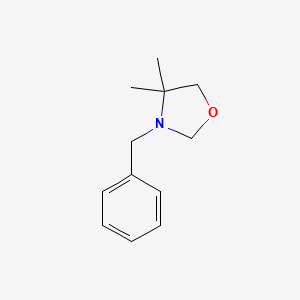![molecular formula C11H15F3N2 B3037698 N',N'-dimethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine CAS No. 5502-34-1](/img/structure/B3037698.png)
N',N'-dimethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine
説明
“N’,N’-dimethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine” is a chemical compound with the molecular formula C11H15F3N2 . It features two secondary amine functional groups . The trifluoromethyl group in the compound has significant electronegativity .
Synthesis Analysis
The synthesis of “N’,N’-dimethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine” could potentially involve the use of N,N -Dimethylethylenediamine as a ligand in various processes . These processes could include copper-catalyzed cyanations of aryl bromides to form the corresponding benzonitriles, copper-catalyzed tandem reactions of carbodiimide and isocyanoacetate to form benzoimidazo [1,5-α]imidazoles, and aminothiolation of 1,1-dibromoalkene to form N -fused heterocycles .Molecular Structure Analysis
The molecular structure of “N’,N’-dimethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine” is characterized by the presence of a trifluoromethyl group and two secondary amine functional groups . The trifluoromethyl group is a functional group that has the formula -CF3 .Chemical Reactions Analysis
“N’,N’-dimethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine” may participate in various chemical reactions. For instance, it could be used as a ligand in copper-catalyzed cyanations of aryl bromides, copper-catalyzed tandem reactions of carbodiimide and isocyanoacetate, and aminothiolation of 1,1-dibromoalkene .Physical and Chemical Properties Analysis
“N’,N’-dimethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine” is a solid powder at ambient temperature . Its molecular weight is 232.24500 . Further physical and chemical properties such as density, melting point, and boiling point are not available in the search results.Safety and Hazards
The safety data sheet for “N’,N’-dimethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine” indicates that it is classified as a dangerous substance. The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands and other exposed areas thoroughly after handling (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
N',N'-dimethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2/c1-16(2)7-6-15-10-5-3-4-9(8-10)11(12,13)14/h3-5,8,15H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICRIRMUNFSCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4-aminophenyl)[4-(dimethylamino)-1-piperidinyl]Methanone](/img/structure/B3037618.png)


![[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate](/img/structure/B3037623.png)

![1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B3037628.png)





